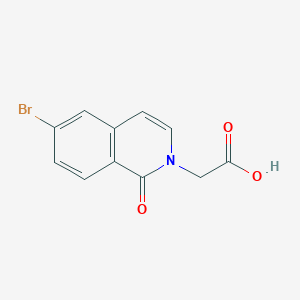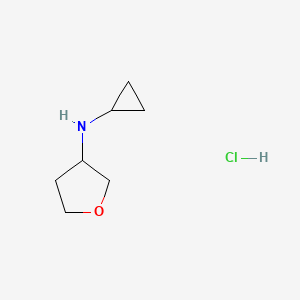
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves several steps. One efficient route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound is used in various industrial processes, including the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also have similar pharmacological properties and are used in related applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
2-(6-bromo-1-oxoisoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-8-1-2-9-7(5-8)3-4-13(11(9)16)6-10(14)15/h1-5H,6H2,(H,14,15) |
Clé InChI |
SWBLPCISWITXPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN(C2=O)CC(=O)O)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)










![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)


